![molecular formula C23H23NO2 B12618939 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-33-7](/img/structure/B12618939.png)
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound with a complex structure that includes a benzyloxy group, a phenyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Methoxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one
- 1-[4-(Ethoxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one
- 1-[4-(Benzyloxy)phenyl]-2-[(1-methyl-2-phenylethyl)amino]ethan-1-one
Uniqueness
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
920804-33-7 |
|---|---|
Formule moléculaire |
C23H23NO2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(2-phenylethylamino)-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C23H23NO2/c25-23(17-24-16-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)26-18-20-9-5-2-6-10-20/h1-14,24H,15-18H2 |
Clé InChI |
APTKRJMXXNFWTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


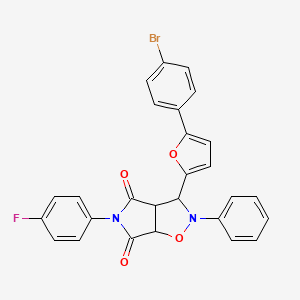
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

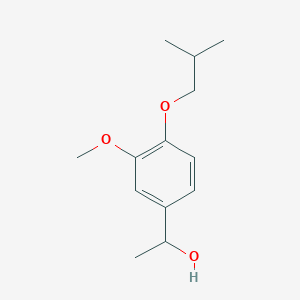
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
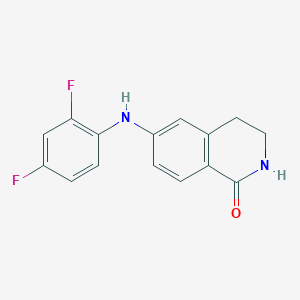
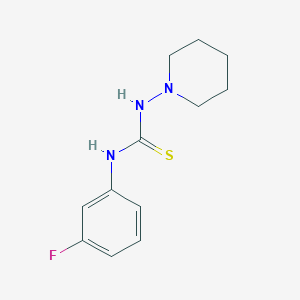
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
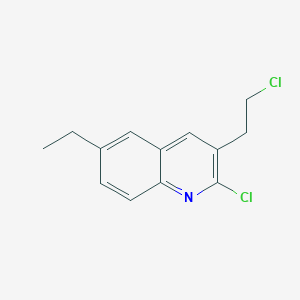
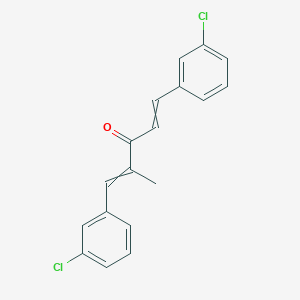
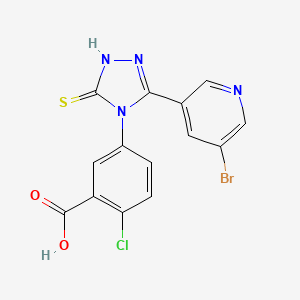
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

